tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate
Description
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-oxo-1,5,6,7-tetrahydroindol-3-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)16-8-7-10-9-17-11-5-4-6-12(18)13(10)11/h9,17H,4-8H2,1-3H3,(H,16,19) |
InChI Key |
CAEBYRKEMSJYCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C(=O)CCC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-oxo-4,5,6,7-tetrahydro-1H-indole Intermediate
- The tetrahydroindole core bearing a ketone at the 4-position is typically prepared via cyclization reactions starting from substituted anilines or phenylhydrazines with ketoesters or ketoacids.
- Methods reported in European patents (e.g., EP3310775B1) describe the preparation of related tetrahydroindole derivatives via intramolecular cyclization under acidic or basic catalysis, often employing palladium-catalyzed coupling or condensation reactions.
Alkylation at the Indole 3-Position with Ethyl Linker
- The 3-position of the indole ring is alkylated with a 2-bromoethyl carbamate derivative or equivalent electrophilic alkylating agents.
- Commonly, tert-butyl N-(2-bromoethyl)carbamate is used as the alkylating agent to introduce the ethyl linker with the Boc-protected amine group.
- The alkylation is conducted under basic conditions, often using potassium carbonate or sodium hydride in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at controlled temperatures to avoid side reactions.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to tetrahydroindole ketone | Acid/base catalysis, Pd-catalyst (if needed), 80–120°C | 65–80 | Control of temperature critical to avoid polymerization |
| 2 | Alkylation at indole 3-position | tert-butyl N-(2-bromoethyl)carbamate, K2CO3, DMF, 50–70°C | 70–85 | Use of dry solvent and inert atmosphere recommended |
| 3 | Boc protection (if free amine) | Boc2O, triethylamine, DCM, 0–25°C | 80–90 | Purification by column chromatography improves purity |
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows characteristic singlet for tert-butyl group around δ 1.4 ppm (9H).
- Indole protons and ethyl linker methylene protons appear in the δ 2.5–7.5 ppm range.
- ^13C NMR confirms carbamate carbonyl at δ 155–160 ppm and ketone carbonyl at δ 200–210 ppm.
-
- Strong absorption bands near 1700 cm⁻¹ correspond to carbamate and ketone C=O stretching vibrations.
-
- Molecular ion peak consistent with molecular weight of tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate confirms molecular integrity.
Comparative Analysis of Bases and Solvents in Boc Protection
| Base Used | Yield (%) | Reaction Time (h) | Notes |
|---|---|---|---|
| Triethylamine | 85 | 2–3 | Faster kinetics, slight side reactions reported |
| Pyridine | 88 | 4–5 | Higher selectivity, fewer side products |
| DIPEA (N,N-Diisopropylethylamine) | 83 | 2 | Good balance of rate and selectivity |
Solvent choice impacts reaction efficiency: dichloromethane (DCM) is preferred for its inertness and ability to dissolve both reagents and products effectively.
Research Findings and Optimization Insights
- Literature reports indicate that the choice of base and temperature critically affects the purity and yield of the Boc-protected product, with pyridine providing slightly better selectivity but longer reaction times.
- Alkylation step benefits from anhydrous conditions and inert atmosphere to avoid hydrolysis of the carbamate protecting group.
- The tetrahydroindole ketone intermediate is sensitive to strong acids and bases, requiring mild conditions during subsequent transformations to maintain structural integrity.
Summary Table: Preparation Overview
| Stage | Key Reagents | Conditions | Yield Range | Critical Considerations |
|---|---|---|---|---|
| Tetrahydroindole ketone synthesis | Substituted aniline, ketoester, acid/base catalyst | 80–120°C, Pd catalyst (optional) | 65–80% | Control temperature to avoid side reactions |
| Alkylation with Boc-ethyl bromide | tert-butyl N-(2-bromoethyl)carbamate, K2CO3, DMF | 50–70°C, inert atmosphere | 70–85% | Dry solvent, inert atmosphere |
| Boc protection (if free amine) | Boc2O, triethylamine or pyridine, DCM | 0–25°C, 2–5 h | 80–90% | Excess Boc2O, anhydrous conditions |
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: The carbonyl group in the indole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can react with the carbamate group under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In organic synthesis, tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate serves as a building block for the synthesis of more complex molecules. It is used in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology and Medicine: Its indole moiety is a common structural motif in many biologically active compounds, making it a valuable intermediate in drug synthesis .
Industry: In the chemical industry, this compound is used as a reagent in various chemical processes. Its stability and reactivity make it suitable for large-scale industrial applications.
Mechanism of Action
The mechanism by which tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate exerts its effects is primarily through its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. The carbamate group can undergo hydrolysis, releasing active intermediates that participate in further reactions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : tert-butyl N-[2-(4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)ethyl]carbamate
- CAS Number : 2728586-71-6
- Molecular Formula : C₁₅H₂₂N₂O₃
- Molecular Weight : 278.35 g/mol
- Structural Features : Combines a tert-butyl carbamate group with a 4-oxo-tetrahydroindole moiety linked via an ethyl spacer .
A. tert-butyl N-(6-bromohexyl) carbamate
- Molecular Formula : C₁₁H₂₁BrN₂O₂ (estimated from bromohexyl substitution)
- Key Differences: Replaces the 4-oxoindole-ethyl group with a bromohexyl chain. Serves as an alkylating agent in cannabinoid receptor ligand synthesis .
- Synthesis Context : Reacts with piperazine derivatives under K₂CO₃/NaI/dioxane reflux conditions, yielding intermediates for receptor-targeting molecules .
B. tert-butyl N-{2-[2-(2-bromoethoxy)ethoxy]ethyl} carbamate
- Molecular Formula : C₁₃H₂₅BrN₂O₄ (estimated)
- Key Differences :
C. 2-(4-oxo-4,5,6,7-tetrahydro-1-benzothiophen-5-yl) acetic acid
- Molecular Formula : C₁₀H₁₀O₃S
- Key Differences :
Physicochemical and Functional Group Analysis
Stability and Reactivity Trends
- Carbamate Stability : All tert-butyl carbamates are stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid in and ) .
- Core Heterocycle Effects :
- Indole : Susceptible to oxidative degradation due to the electron-rich aromatic system.
- Benzothiophene : Enhanced stability from sulfur’s electron-withdrawing effects .
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